molecular formula C11H12N2OS B2584146 6-(Thian-4-yloxy)pyridine-2-carbonitrile CAS No. 2202367-72-2

6-(Thian-4-yloxy)pyridine-2-carbonitrile

Cat. No.: B2584146
CAS No.: 2202367-72-2
M. Wt: 220.29
InChI Key: ZCWSGGYRCNRFND-UHFFFAOYSA-N
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Description

6-(Thian-4-yloxy)pyridine-2-carbonitrile is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine ring core, a structure frequently encountered in pharmaceuticals and biologically active molecules . The presence of both a nitrile group (-C≡N) and a thian-4-yloxy ether group makes it a versatile intermediate for further synthetic elaboration. The nitrile functional group is a common precursor to various heterocycles, such as thiazoles and imidazoles, which are privileged scaffolds in many active pharmaceutical ingredients (APIs) . Furthermore, pyridinecarbonitrile derivatives have been extensively utilized as key scaffolds in the synthesis of novel compounds with potent antineoplastic activity, demonstrating efficacy against various cancer cell lines . Related compounds have also been investigated as potent inhibitors of kinases like PIM-1, which plays a crucial role in tumorigenesis, highlighting the value of this chemical class in developing oncotherapeutic agents . Researchers can leverage this compound to generate diverse nitrogen-rich ligands and complex heterocyclic systems. The molecular structure offers sites for nucleophilic aromatic substitution and other reactions, enabling the construction of compound libraries for high-throughput screening . As with all our products, this compound is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(thian-4-yloxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-8-9-2-1-3-11(13-9)14-10-4-6-15-7-5-10/h1-3,10H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWSGGYRCNRFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thian-4-yloxy)pyridine-2-carbonitrile typically involves the reaction of a pyridine derivative with a thian-4-yloxy group. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thian-4-yloxy nucleophile under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Thian-4-yloxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-(Thian-4-yloxy)pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 6-(Thian-4-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thian-4-yloxy group can enhance the compound’s binding affinity and selectivity towards its target, while the carbonitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the pyridine ring’s 6-position, functional groups, and fused heterocyclic systems. Below is a comparative analysis with key examples from the literature:

Substituent Variations at the Pyridine 6-Position
Compound Name 6-Position Substituent Key Features Reference
6-(Thian-4-yloxy)pyridine-2-carbonitrile Thian-4-yloxy (S-containing 6-membered ring) Enhanced lipophilicity; potential for stereoelectronic tuning
6-(Thiophen-2-yl)pyridine-3-carbonitrile Thiophen-2-yl (S-containing 5-membered ring) Improved π-π stacking interactions; common in kinase inhibitors
6-(5-Bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Bromobenzofuran Electron-withdrawing Br enhances reactivity; fused thienopyridine increases rigidity
6-[6-Amino-pyrazolo[3,4-d]pyrimidin-4-yl]pyridine-2-carbonitrile Pyrazolo[3,4-d]pyrimidine Dual A2A/A1 receptor antagonism; amino group enables hydrogen bonding

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Br in bromobenzofuran) increase electrophilicity at the pyridine ring, favoring nucleophilic substitutions .
  • Steric Influence : Bulkier substituents like thian-4-yloxy may hinder rotational freedom, affecting binding pocket compatibility compared to smaller thiophenyl groups .
Functional Group Modifications
Compound Name Functional Groups Impact on Properties Reference
This compound -CN at C2 High dipole moment; participates in dipole-dipole interactions
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate -COOEt at C2 Ester group improves solubility; hydrolytic instability in acidic media
4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile -CF3 at C4 Fluorine atoms enhance metabolic stability and membrane permeability

Key Observations :

  • Cyano vs. Ester: The cyano group’s electron-withdrawing nature stabilizes the pyridine ring, whereas ester groups offer synthetic versatility but lower stability .
  • Fluorinated Derivatives: Trifluoromethyl groups (e.g., in 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile) enhance bioavailability and resistance to oxidative metabolism .

Key Observations :

  • Nucleophilic Substitution : Common for introducing oxygen/sulfur-based substituents (e.g., thian-4-yloxy) .
  • Cyclocondensation: Used to construct fused heterocycles (e.g., thienopyridines), albeit with moderate yields .
Spectral and Physicochemical Properties
  • IR Spectroscopy: Cyano groups exhibit sharp peaks at ~2220–2240 cm⁻¹, while carbonyls (e.g., in esters) appear at ~1660–1700 cm⁻¹ .
  • NMR : Pyridine protons resonate at δ 7.5–9.0 ppm; thiophenyl protons show splitting patterns due to coupling with sulfur .
  • Solubility: Thian-4-yloxy derivatives exhibit lower aqueous solubility compared to carboxylate esters or amino-substituted analogs .

Biological Activity

6-(Thian-4-yloxy)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2S, with a molecular weight of approximately 224.25 g/mol. The compound features a pyridine ring substituted with a thian-4-yloxy group and a carbonitrile functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thian-4-ol with pyridine-2-carbonitrile under specific conditions to facilitate the formation of the ether bond. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro. It inhibits the COX-2 enzyme, which plays a crucial role in inflammatory processes. IC50 values for COX-2 inhibition have been reported around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Thian-4-yloxy groupEnhances lipophilicity and membrane permeability
Carbonitrile groupContributes to electron-withdrawing properties, enhancing reactivity towards biological targets
Pyridine ringEssential for interaction with biological receptors

Case Studies

  • Case Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated a significant reduction in edema in animal models when treated with the compound compared to control groups .
  • Neuroprotective Study : In vitro experiments assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results showed a dose-dependent increase in cell viability, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution and reaction transition states. Software like Gaussian or ORCA can predict sites for nucleophilic/electrophilic attack, as applied in pyridinecarbonitrile cycloaddition studies .

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